molecular formula C12H13N3O3 B3801050 [3-(4,6-dimethoxy-1,3,5-triazin-2-yl)phenyl]methanol

[3-(4,6-dimethoxy-1,3,5-triazin-2-yl)phenyl]methanol

Cat. No.: B3801050
M. Wt: 247.25 g/mol
InChI Key: URUPHAUFZRAMGX-UHFFFAOYSA-N
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Description

DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It is one of the most common reagents used for amide coupling, a common reaction in organic chemistry .


Synthesis Analysis

DMTMM is prepared by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). This reaction was first reported in 1999 . CDMT spontaneously reacts with NMM to form the quaternary ammonium chloride salt of DMTMM .


Molecular Structure Analysis

The empirical formula of DMTMM is C10H17ClN4O3 and it has a molecular weight of 276.72 . The SMILES string representation is [Cl-].COc1nc(OC)nc(n1)[N+]2©CCOCC2 .


Chemical Reactions Analysis

DMTMM can be used to synthesize other carboxylic functional groups such as esters and anhydrides . It can also be used to make esters from the corresponding alcohol and carboxylic acid .


Physical and Chemical Properties Analysis

DMTMM is a powder with an assay of ≥97.0% (calculated on dry substance, AT). It has a storage temperature of -20°C . It is suitable for coupling reactions .

Mechanism of Action

DMTMM uses a typical mechanism to form carboxylic acid derivatives. First, the carboxylic acid reacts with DMTMM to form the active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Safety and Hazards

DMTMM can cause damage to the skin and eyes and may be toxic if ingested. Protective gloves, lab coats, and eye protection should be employed to reduce exposure while using DMTMM .

Properties

IUPAC Name

[3-(4,6-dimethoxy-1,3,5-triazin-2-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-17-11-13-10(14-12(15-11)18-2)9-5-3-4-8(6-9)7-16/h3-6,16H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUPHAUFZRAMGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)C2=CC=CC(=C2)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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